Benzyl-PEG20-alcohol

PROTAC Linker Optimization Structure-Activity Relationship (SAR)

PROTAC linker optimization demands precise spatial control-subtle changes in PEG chain length can abolish ternary complex formation and target degradation. Benzyl-PEG20-alcohol solves this with a defined 20-unit ethylene oxide spacer and a terminal benzyl moiety that doubles as a hydrophobic purification handle. - Enables systematic SAR of linker geometry by incorporating a monodisperse PEG20 segment. - The benzyl group facilitates RP-HPLC or HIC separation of PEGylated bioconjugates from unreacted precursors. - Consistent lot-to-lot molecular weight (989.19 g/mol) ensures reproducible PROTAC synthesis and degradation profiling.

Molecular Formula C47H88O21
Molecular Weight 989.2 g/mol
Cat. No. B11937905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG20-alcohol
Molecular FormulaC47H88O21
Molecular Weight989.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C47H88O21/c48-6-7-49-8-9-50-10-11-51-12-13-52-14-15-53-16-17-54-18-19-55-20-21-56-22-23-57-24-25-58-26-27-59-28-29-60-30-31-61-32-33-62-34-35-63-36-37-64-38-39-65-40-41-66-42-43-67-44-45-68-46-47-4-2-1-3-5-47/h1-5,48H,6-46H2
InChIKeyBUGHPBNUJTVQAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl-PEG20-alcohol for PROTAC Synthesis and Research


Benzyl-PEG20-alcohol is a monodisperse polyethylene glycol (PEG) derivative characterized by a hydrophobic benzyl group at one terminus and a reactive hydroxyl group at the other . Its molecular formula is C47H88O21 with a molecular weight of 989.19 g/mol . It is primarily utilized as a linker component in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and other bioconjugates , where its hydrophilic PEG chain (20 ethylene oxide units) enhances aqueous solubility while the terminal benzyl group can facilitate purification or serve as a handle for further functionalization .

Why Generic PEG Linker Substitution May Compromise PROTAC Performance


Substituting a specific PEG linker like Benzyl-PEG20-alcohol with a generic PEG of similar length is not straightforward due to the critical role that precise chain length and terminal functionality play in PROTAC efficacy [1]. A linker's length directly dictates the spatial distance and orientation between the E3 ligase ligand and the target protein ligand within the ternary complex [1]. Subtle changes, even by a few ethylene oxide units, can alter the ternary complex geometry and profoundly affect target ubiquitination and degradation efficiency [1]. Furthermore, the terminal benzyl group is not merely a passive cap; it provides a unique hydrophobic handle that can influence the linker's overall physicochemical profile and offers a defined point for potential further modification or purification, a feature absent in simple, bifunctional PEG chains.

Quantitative Evidence Guide for Benzyl-PEG20-alcohol Differentiation


PEG Chain Length as a Key Determinant in Ternary Complex Formation Efficiency

The length of the PEG linker is a critical parameter influencing PROTAC efficacy, and Benzyl-PEG20-alcohol provides a specific, discrete length option not available with generic, polydisperse PEGs. A study on Retro-2-based PROTACs demonstrated that degradation of the target protein GSPT1 is strictly dependent on the length of the flexible PEG linker, highlighting that each PEG length (e.g., PEG4, PEG8, PEG20) can yield different biological outcomes [1]. Therefore, the 20-unit chain of Benzyl-PEG20-alcohol is not a random length but a specific, non-interchangeable tool for optimizing the ternary complex geometry.

PROTAC Linker Optimization Structure-Activity Relationship (SAR) Targeted Protein Degradation

Balancing Hydrophilicity and Hydrophobicity for Optimal Linker Properties

Benzyl-PEG20-alcohol offers a distinct balance of hydrophilic (PEG chain) and hydrophobic (benzyl group) character, which is a key consideration in linker design for cellular assays [1]. While the 20-unit PEG chain provides significant hydrophilicity to enhance aqueous solubility, the terminal benzyl group introduces a hydrophobic moiety. This combination is often more desirable than purely hydrophilic linkers (like PEG-diol) for mediating interactions with hydrophobic protein surfaces or improving overall drug-like properties of the final conjugate [1].

Bioconjugation Solubility PROTAC Linker Design Physicochemical Properties

Critical Importance of High Purity and Defined Storage for Reproducible Research

Unlike generic, lower-purity PEGs, Benzyl-PEG20-alcohol is supplied with a defined purity (e.g., ≥98%) and validated storage conditions, which are critical for ensuring experimental reproducibility in PROTAC synthesis . The long-term stability of the solid powder at -20°C for up to 3 years, as specified by the vendor, minimizes batch-to-batch variability that can arise from polymer degradation or oxidation over time . This contrasts with lower-purity alternatives or those lacking explicit storage guidelines, where degradation could lead to inconsistent conjugate formation and variable biological results.

Reproducibility Compound Management Stability PROTAC Synthesis

Optimal Research Scenarios for Benzyl-PEG20-alcohol


Design and Synthesis of PROTAC Libraries for Lead Optimization

When constructing a library of PROTAC candidates to optimize linker length for a new target protein, Benzyl-PEG20-alcohol serves as a key building block. Its defined 20-unit PEG chain represents a specific point in the SAR exploration of linker geometry. By incorporating this linker into a PROTAC alongside others of varying lengths (e.g., PEG4, PEG8), researchers can systematically profile the impact of linker length on ternary complex formation and target degradation efficiency .

Bioconjugation Requiring a Defined Hydrophobic Handle for Purification

In the synthesis of complex bioconjugates, the terminal benzyl group of Benzyl-PEG20-alcohol can be exploited as a hydrophobic anchor for purification. For example, after conjugating the PEG chain to a protein or peptide via its hydroxyl group, the benzyl moiety can facilitate separation of the PEGylated product from unreacted starting materials and side products using reversed-phase high-performance liquid chromatography (RP-HPLC) or hydrophobic interaction chromatography (HIC), leveraging the differential retention provided by the benzyl cap.

Development of Amphiphilic Drug Delivery Systems or Nanocarriers

The amphiphilic nature of Benzyl-PEG20-alcohol, with its long hydrophilic PEG chain and hydrophobic benzyl group, makes it a valuable component in the formulation of micelles, liposomes, or polymeric nanoparticles. It can be incorporated as a surface-functionalizing agent where the PEG chain provides a 'stealth' coating to improve circulation time and the benzyl group can serve as an anchor to embed into the hydrophobic core of the nanocarrier, thereby creating a stable and functional delivery vehicle.

Synthetic Organic Chemistry as a Soluble Protecting Group

Benzyl-PEG20-alcohol can function as a soluble support in liquid-phase synthesis. The benzyl group can serve as a protective group that is cleavable under specific conditions (e.g., hydrogenolysis), while the long PEG chain imparts solubility in a range of organic solvents and allows for convenient purification of the PEG-bound intermediate by precipitation in a non-solvent like diethyl ether, simplifying multistep syntheses.

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